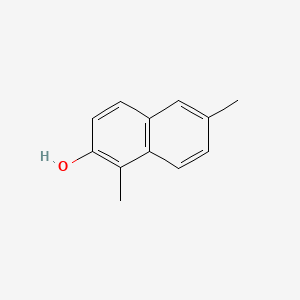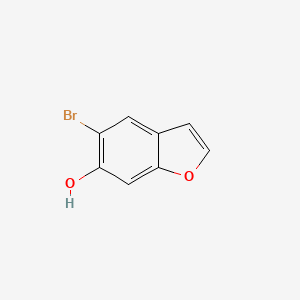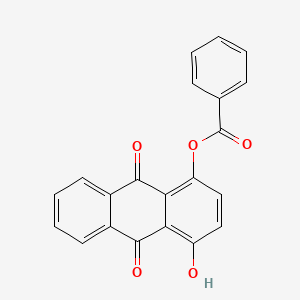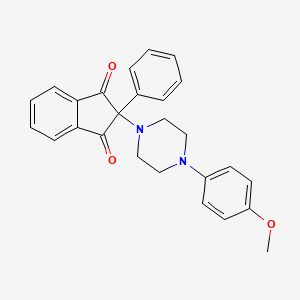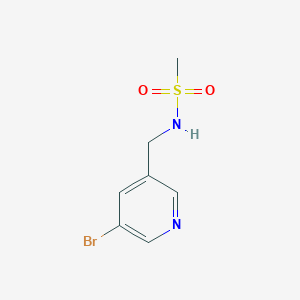
1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide
概要
説明
1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide, also known as 5F-SDB-006, is a synthetic cannabinoid receptor agonist. It is part of a class of compounds designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. These compounds are often used in scientific research to study the endocannabinoid system and its effects on the human body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with 5-fluoropentylamine to form an amide bond. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often involve refluxing the reactants in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a novel psychoactive substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and quality control, would apply.
化学反応の分析
Types of Reactions
1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the indole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide is primarily used in scientific research to study the endocannabinoid system. Its applications include:
Chemistry: Investigating the structure-activity relationships of synthetic cannabinoids.
Biology: Studying the effects of cannabinoid receptor activation on cellular processes.
Medicine: Exploring potential therapeutic uses of synthetic cannabinoids for conditions such as pain, inflammation, and neurological disorders.
Industry: Developing new synthetic cannabinoids for research and potential pharmaceutical applications.
作用機序
The compound acts as a potent agonist for the cannabinoid receptors, particularly CB1 and CB2 receptors. It binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. This activation leads to various physiological and psychological effects, including altered mood, perception, and pain sensation .
類似化合物との比較
Similar Compounds
APICA: A related compound with similar cannabinoid receptor activity.
APINACA: Another synthetic cannabinoid with a similar structure and effects.
CUMYL-PICA: A synthetic cannabinoid with a different substitution pattern but similar receptor affinity.
Uniqueness
1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which includes a 5-fluoropentyl group. This substitution enhances its potency and receptor affinity compared to other synthetic cannabinoids .
特性
IUPAC Name |
N-benzyl-1-(5-fluoropentyl)indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O/c22-13-7-2-8-14-24-16-19(18-11-5-6-12-20(18)24)21(25)23-15-17-9-3-1-4-10-17/h1,3-6,9-12,16H,2,7-8,13-15H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLXAWVAWXHMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032523 | |
| Record name | 5F-SDB-006 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776086-02-2 | |
| Record name | 1-(5-Fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1776086-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5F-SDB-006 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776086022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5F-SDB-006 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5F-SDB-006 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP4SXX8BW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3,4-dichlorobenzyl)thio]-N,N-dimethyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride](/img/structure/B1653092.png)

